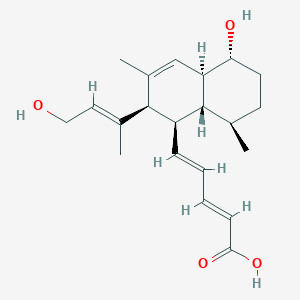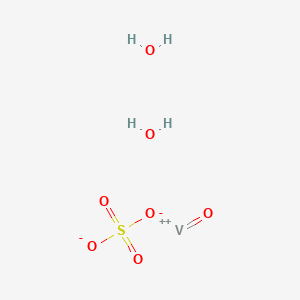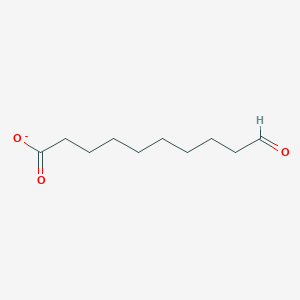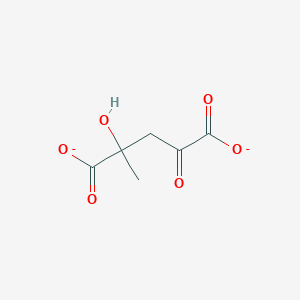
Carneic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carneic acid B is a natural product found in Hypoxylon carneum with data available.
Wissenschaftliche Forschungsanwendungen
Bioactive Properties
Carnosic acid, closely related to carnieic acid B, is identified as a phenolic diterpene compound predominantly found in sage and rosemary. It exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficacy of carnosic acid in preventing or treating various experimental health disorders has been explored through both in vitro and in vivo studies. These studies offer insights into numerous signaling pathways modulated by carnosic acid, revealing its potential in diverse cellular mechanisms of action (Bahri, Jameleddine, & Shlyonsky, 2016).
Antimicrobial Agents
Carneic acids A and B are identified as polyketide antibiotics structurally related to phomopsidin. These compounds are isolated from the stromata of Hypoxylon carneum, a species of xylariaceous ascomycetes. Both carneic acids A and B exhibit antimicrobial activities, though with moderate potency. Their presence is considered as species-specific marker molecules in H. carneum from different geographic regions. The biological and chemotaxonomic significance of these acids are noted in the context of antimicrobial activities (Quang, Stadler, Fournier, & Asakawa, 2006).
Inhibition of Epithelial-Mesenchymal Transition
Carnosic acid, which is structurally similar to carnieic acid B, has been found to inhibit the epithelial-mesenchymal transition in B16F10 melanoma cells. This inhibition is a crucial mechanism for the observed suppression of cell migration. The acid also affects the secretion of various proteins involved in this process, indicating its potential role in anti-cancer strategies, particularly in inhibiting metastatic characteristics (Park et al., 2014).
Radiosensitizing Effect
Carnosic acid exhibits a paradoxical radiosensitizing effect on B16F10 metastatic melanoma cells. This property makes it a potential agent in cancer treatment, especially in conjunction with radiotherapy. The ability of carnosic acid to protect healthy cells while damaging neoplastic cells presents a new desirable strategy for cancer patients (Alcaraz et al., 2022).
Molecular Determinants in Cancer Treatment
Research has also explored the cytotoxicity of carnosic acid against mechanisms of anticancer drug resistance. It identifies novel putative molecular factors associated with cellular response towards carnosic acid, suggesting its potential as a novel treatment option for refractory tumors. This research provides insights into the relationship between cancer complexity and the multi-target potentials of carnosic acid (Mahmoud et al., 2020).
Eigenschaften
Produktname |
Carneic acid B |
|---|---|
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1R,2R,4aS,5R,8R,8aR)-5-hydroxy-2-[(E)-4-hydroxybut-2-en-2-yl]-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C21H30O4/c1-13-8-9-18(23)17-12-15(3)20(14(2)10-11-22)16(21(13)17)6-4-5-7-19(24)25/h4-7,10,12-13,16-18,20-23H,8-9,11H2,1-3H3,(H,24,25)/b6-4+,7-5+,14-10+/t13-,16+,17+,18-,20+,21-/m1/s1 |
InChI-Schlüssel |
YGIXVFNOSSPFLR-RYAGCBDWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@H]1[C@H]([C@H](C(=C2)C)/C(=C/CO)/C)/C=C/C=C/C(=O)O)O |
Kanonische SMILES |
CC1CCC(C2C1C(C(C(=C2)C)C(=CCO)C)C=CC=CC(=O)O)O |
Synonyme |
carneic acid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)

![3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1258222.png)
![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)
![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)


![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)



![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
